Cas no 886770-85-0 (tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate)

tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1-Piperazinecarboxylic acid, 2-(2-naphthalenyl)-, 1,1-dimethylethyl ester
- 1260605-89-7
- AB46889
- 886770-85-0
- 2-NAPHTHALEN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1260594-09-9
- (R)-2-NAPHTHALEN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate
- AB46888
- AB46893
- EN300-1878608
- (S)-2-NAPHTHALEN-2-YL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
-
- Inchi: 1S/C19H24N2O2/c1-19(2,3)23-18(22)21-11-10-20-13-17(21)16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12,17,20H,10-11,13H2,1-3H3
- InChI Key: ZWISIHYADOXSAE-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCNCC1C1=CC=C2C(=C1)C=CC=C2
Computed Properties
- Exact Mass: 312.183778013g/mol
- Monoisotopic Mass: 312.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.119±0.06 g/cm3(Predicted)
- Boiling Point: 462.3±33.0 °C(Predicted)
- pka: 7.96±0.40(Predicted)
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1878608-0.05g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1878608-0.5g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1878608-0.1g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1878608-5g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1878608-1.0g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 1g |
$1272.0 | 2023-06-01 | ||
Enamine | EN300-1878608-5.0g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 5g |
$3687.0 | 2023-06-01 | ||
Enamine | EN300-1878608-2.5g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1878608-10g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 10g |
$5467.0 | 2023-09-18 | ||
Enamine | EN300-1878608-10.0g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 10g |
$5467.0 | 2023-06-01 | ||
Enamine | EN300-1878608-1g |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate |
886770-85-0 | 1g |
$1272.0 | 2023-09-18 |
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
Additional information on tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate: A Comprehensive Overview
tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate (CAS No. 886770-85-0) is a versatile organic compound with significant applications in various fields, particularly in pharmaceuticals and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development and as a building block for advanced materials. Recent studies have highlighted its role in the synthesis of bioactive molecules, making it a subject of interest for researchers worldwide.
The molecular structure of tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate consists of a piperazine ring substituted with a naphthalene moiety at the 2-position and a tert-butyl group at the 1-position. The piperazine ring, a six-membered amine-containing structure, is known for its ability to form hydrogen bonds, which is crucial in drug design for enhancing bioavailability and receptor binding affinity. The naphthalene group introduces aromaticity and hydrophobicity, while the tert-butyl group adds steric bulk, contributing to the compound's stability and solubility properties.
Recent advancements in medicinal chemistry have underscored the importance of tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in developing inhibitors for various enzymes, including kinases and proteases, which are critical targets in oncology and neurodegenerative diseases. The compound's ability to modulate these targets has been validated through in vitro assays, demonstrating its potential as a lead molecule for drug discovery.
In addition to its role in pharmaceuticals, tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent studies have shown that incorporating this compound into polymer blends can enhance their electrical conductivity and thermal stability, opening new avenues for its use in advanced materials.
The synthesis of tert-butyl 2-(naphthalen-2-yl)piperazine-1-carboxylate involves a multi-step process that typically begins with the preparation of the piperazine ring. This is followed by substitution reactions to introduce the naphthalene and tert-butyl groups. Researchers have optimized these steps to improve yield and purity, employing techniques such as microwave-assisted synthesis and catalytic coupling reactions. These advancements have made the compound more accessible for large-scale production and research purposes.
From a toxicological perspective, tert-butyl 2-(naphthalen-2-yI)piperazine-I-carboxyIate has been subjected to preliminary safety assessments. Studies indicate that it exhibits low toxicity in acute exposure models, suggesting its potential for safe use in therapeutic applications. However, further long-term toxicity studies are required to fully understand its safety profile.
In conclusion, tert-butyl 2-(naphthalen-Z-yI)piperazine-I-carboxyIate (CAS No. 886770-Z5-Z) stands out as a promising compound with diverse applications across multiple disciplines. Its structural features make it an invaluable tool in drug discovery and materials science, while ongoing research continues to uncover new possibilities for its use. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound is expected to play an increasingly significant role in both academic and industrial settings.
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